Ep300/CREBBP-IN-3 is a small molecule inhibitor targeting the acetyltransferase activity of the E1A-binding protein (EP300) and the CREB-binding protein (CREBBP). These proteins are essential transcriptional coactivators involved in various cellular processes, including gene expression regulation, DNA replication, and metabolism. Dysregulation of EP300 and CREBBP has been implicated in several hematological malignancies and other cancers, making them attractive targets for therapeutic intervention. The development of inhibitors like Ep300/CREBBP-IN-3 aims to exploit these vulnerabilities in cancer cells, particularly those with specific genetic alterations.
The compound Ep300/CREBBP-IN-3 has been derived from research focused on the inhibition of EP300 and CREBBP's acetyltransferase activities. Studies have shown that these proteins play critical roles in oncogenesis, particularly in hematological cancers. Recent literature highlights the potential of such inhibitors in preclinical models, emphasizing their therapeutic implications in treating malignancies associated with EP300 and CREBBP dysregulation .
Ep300/CREBBP-IN-3 is classified as a selective inhibitor of lysine acetyltransferases. It specifically targets the acetyl-CoA binding sites of EP300 and CREBBP, leading to competitive inhibition of their enzymatic activity. This classification places it among a growing number of epigenetic drugs that aim to modulate gene expression through post-translational modifications.
The synthesis of Ep300/CREBBP-IN-3 typically involves several organic chemistry techniques, including:
The synthetic route may involve multiple steps with careful monitoring of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product .
Ep300/CREBBP-IN-3 features a complex molecular structure that includes functional groups conducive to binding within the active sites of EP300 and CREBBP. The precise three-dimensional conformation allows for optimal interactions with key amino acid residues involved in acetyl-CoA binding.
Molecular modeling studies suggest that Ep300/CREBBP-IN-3 fits well into the hydrophobic pocket of the acetyltransferase domain, facilitating strong binding affinity. Crystallographic studies have provided insights into how similar inhibitors interact with EP300's catalytic domain .
The primary chemical reaction involving Ep300/CREBBP-IN-3 is its competitive inhibition of EP300 and CREBBP's acetyltransferase activity. This inhibition affects downstream signaling pathways critical for cancer cell survival.
Inhibition assays typically utilize biotinylated histone peptides incubated with EP300 or CREBBP in the presence of varying concentrations of Ep300/CREBBP-IN-3. The resulting levels of acetylation are measured using enzyme-linked immunosorbent assays (ELISA) or fluorescence resonance energy transfer (FRET) techniques to determine inhibitory potency .
Ep300/CREBBP-IN-3 exerts its effects by binding to the active site of EP300 and CREBBP, thereby preventing acetylation of target substrates such as histones and transcription factors. This inhibition disrupts gene expression programs critical for tumor growth and survival.
Studies have shown that treatment with Ep300/CREBBP-IN-3 leads to reduced levels of histone H3K27 acetylation, a marker associated with active transcription, indicating effective modulation of epigenetic regulation in cancer cells .
Ep300/CREBBP-IN-3 is typically characterized by its solubility in organic solvents like dimethyl sulfoxide (DMSO) and its stability under physiological conditions.
The compound exhibits properties consistent with small molecule inhibitors, including:
These properties influence its bioavailability and pharmacokinetic profile .
Ep300/CREBBP-IN-3 is primarily explored for its potential applications in oncology, particularly in:
CAS No.: 197654-04-9
CAS No.: 163000-63-3
CAS No.: 99593-25-6
CAS No.: 618903-56-3
CAS No.: 4300-27-0
CAS No.: 85815-37-8